molecular formula C14H19NO2 B2554261 N-(3-methoxyphenyl)cyclohexanecarboxamide CAS No. 315712-25-5

N-(3-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B2554261
CAS No.: 315712-25-5
M. Wt: 233.311
InChI Key: MRUKBSOTPVZWPH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is known for its unique structure, which includes a cyclohexane ring attached to a carboxamide group and a methoxyphenyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide typically involves the reaction of 3-methoxyaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxyphenyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)cyclohexanecarboxamide
  • N-(3-hydroxyphenyl)cyclohexanecarboxamide
  • N-(3-methoxyphenyl)cyclohexanamine

Uniqueness

N-(3-methoxyphenyl)cyclohexanecarboxamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUKBSOTPVZWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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